molecular formula C12H9ClN2O B188973 N-(4-chlorophenyl)pyridine-3-carboxamide CAS No. 14621-03-5

N-(4-chlorophenyl)pyridine-3-carboxamide

Cat. No.: B188973
CAS No.: 14621-03-5
M. Wt: 232.66 g/mol
InChI Key: UHINZWOAWHEUAU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H9ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)pyridine-3-carboxamide typically involves the reaction of 4-chloroaniline with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)pyridine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine-3-carboxamide derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

N-(4-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHINZWOAWHEUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40877071
Record name 4'-Chloronicotinanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14621-03-5
Record name 3-Pyridinecarboxamide, N-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the coordination behavior of N-(4-chlorophenyl)pyridine-3-carboxamide with silver(I)?

A1: The research paper describes the crystal structure of a silver(I) complex containing this compound. In this complex, two molecules of this compound act as ligands, each coordinating to the silver(I) ion through a nitrogen atom from their pyridine rings []. This results in a nearly linear geometry around the silver ion [].

Q2: What intermolecular interactions stabilize the crystal structure of the silver(I) complex?

A2: The crystal structure of the complex is stabilized by a network of intermolecular interactions. These include hydrogen bonds between nitrogen-bound hydrogen atoms (N—H) and oxygen atoms (O), carbon-bound hydrogen atoms (C—H) and oxygen atoms (O), and carbon-bound hydrogen atoms (C—H) and chlorine atoms (Cl) []. Additionally, π–π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the stability of the crystal lattice [].

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